N-(5-chloro-2-methoxyphenyl)-2-(5-chloro-6-oxo-4-(piperidin-1-yl)pyridazin-1(6H)-yl)acetamide
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Overview
Description
N-(5-chloro-2-methoxyphenyl)-2-(5-chloro-6-oxo-4-(piperidin-1-yl)pyridazin-1(6H)-yl)acetamide is a synthetic organic compound with potential applications in various scientific fields. This compound features a complex structure with multiple functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methoxyphenyl)-2-(5-chloro-6-oxo-4-(piperidin-1-yl)pyridazin-1(6H)-yl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized by reacting a suitable hydrazine derivative with a diketone under acidic conditions.
Introduction of the Piperidine Group: The piperidine group is introduced through a nucleophilic substitution reaction, where the pyridazinone intermediate reacts with piperidine in the presence of a base.
Attachment of the Acetamide Moiety: The acetamide group is attached via an acylation reaction, using an appropriate acyl chloride or anhydride.
Final Coupling with the Chloromethoxyphenyl Group: The final step involves coupling the chloromethoxyphenyl group to the acetamide intermediate through a nucleophilic aromatic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2-methoxyphenyl)-2-(5-chloro-6-oxo-4-(piperidin-1-yl)pyridazin-1(6H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced analogs.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles or electrophiles, solvents like dimethyl sulfoxide or acetonitrile, elevated temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(5-chloro-2-methoxyphenyl)-2-(5-chloro-6-oxo-4-(piperidin-1-yl)pyridazin-1(6H)-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents targeting specific diseases.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methoxyphenyl)-2-(5-chloro-6-oxo-4-(piperidin-1-yl)pyridazin-1(6H)-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- N-(5-chloro-2-methoxyphenyl)-2-(5-chloro-6-oxo-4-(morpholin-1-yl)pyridazin-1(6H)-yl)acetamide
- N-(5-chloro-2-methoxyphenyl)-2-(5-chloro-6-oxo-4-(pyrrolidin-1-yl)pyridazin-1(6H)-yl)acetamide
Uniqueness
N-(5-chloro-2-methoxyphenyl)-2-(5-chloro-6-oxo-4-(piperidin-1-yl)pyridazin-1(6H)-yl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-(5-chloro-6-oxo-4-piperidin-1-ylpyridazin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20Cl2N4O3/c1-27-15-6-5-12(19)9-13(15)22-16(25)11-24-18(26)17(20)14(10-21-24)23-7-3-2-4-8-23/h5-6,9-10H,2-4,7-8,11H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPHMZRJNBRQTKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CN2C(=O)C(=C(C=N2)N3CCCCC3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20Cl2N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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